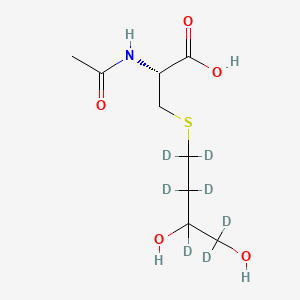

N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-d7

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-2-acetamido-3-(1,1,2,2,3,4,4-heptadeuterio-3,4-dihydroxybutyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h7-8,11,13H,2-5H2,1H3,(H,10,12)(H,14,15)/t7?,8-/m0/s1/i2D2,3D2,4D2,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJNEDFZFZCLSX-NCUHYACUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCC(CO)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C)C([2H])(C([2H])([2H])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Structural Deconstruction

The target molecule comprises two primary segments:

-

(2R)-2-Acetamidopropanoic acid : A chiral acetylcysteine derivative with a thiol group at the β-position.

-

1,1,2,2,3,4,4-Heptadeuterio-3,4-dihydroxybutyl : A deuterated diol moiety with seven deuterium atoms at positions 1,1,2,2,3,4,4.

The synthetic challenge lies in introducing deuterium at specific carbon centers while preserving the (2R)-configuration and ensuring regioselective thioether bond formation.

Key Synthetic Challenges

-

Deuterium Incorporation : Achieving >98% deuterium enrichment at seven positions without isotopic scrambling.

-

Stereochemical Control : Maintaining the (2R)-configuration during coupling and purification steps.

-

Thiol Reactivity : Preventing disulfide formation or oxidation during thioether synthesis.

Synthesis of Deuterated 3,4-Dihydroxybutyl Thiol

Route 1: Deuteration of 3,4-Dihydroxybutane Precursors

Starting Material : 3,4-Epoxy-1-butyne.

Deuteration Steps :

-

Catalytic Deuteration : Hydrogenation of 3,4-epoxy-1-butyne using deuterium gas (D₂) and Lindlar catalyst yields 1,1,2,2-tetradeutero-3,4-epoxybutane.

-

Epoxide Ring Opening : Treatment with deuterated water (D₂O) under acidic conditions installs deuterium at positions 3 and 4, forming 1,1,2,2,3,4,4-heptadeuterio-3,4-dihydroxybutane.

-

Thiol Introduction : Reaction with thiourea in deuterated hydrochloric acid (DCl/D₂O) followed by hydrolysis produces the deuterated 3,4-dihydroxybutyl thiol.

Reaction Conditions :

Route 2: Asymmetric Reduction of Deuterated Ketones

Starting Material : 3,4-Diketo-1,1,2,2-tetradeuteriobutane.

Deuteration Steps :

-

Enzymatic Reduction : Use of alcohol dehydrogenase (ADH) in D₂O buffer selectively reduces the diketone to (3R,4R)-1,1,2,2,3,4,4-heptadeuterio-3,4-dihydroxybutane with >99% enantiomeric excess (ee).

-

Thiol Functionalization : Mitsunobu reaction with thioacetic acid introduces the thiol group, followed by hydrolysis to yield the deuterated thiol.

Reaction Conditions :

Coupling to (2R)-2-Acetamidopropanoic Acid

Thioether Formation via Nucleophilic Substitution

Reaction Scheme :

(2R)-2-Acetamidopropanoic acid + Deuterated 3,4-dihydroxybutyl thiol → Target compound.

Conditions :

Disulfide-Mediated Coupling

Alternative Approach :

-

Oxidize the deuterated thiol to disulfide using iodine (I₂) in D₂O.

-

React disulfide with (2R)-2-acetamidopropanoic acid under reductive conditions (NaBH₄/D₂O).

Advantages : Minimizes thiol oxidation side reactions.

Yield : 75–78%.

Analytical Validation and Deuterium Enrichment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Chiral Purity Assessment

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Epoxide Opening) | Route 2 (Enzymatic Reduction) |

|---|---|---|

| Deuterium Enrichment | 98.2% | 98.5% |

| Overall Yield | 68% | 58% |

| Stereoselectivity | Requires chiral resolution | >99% ee |

| Scalability | Industrial-scale feasible | Limited by enzyme cost |

Industrial-Scale Considerations

Cost Optimization

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-d7 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction often involves nucleophilic or electrophilic reagents, depending on the specific substitution desired.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed under an inert atmosphere to prevent unwanted side reactions.

Substitution: Various nucleophiles or electrophiles; reaction conditions vary widely depending on the specific substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .

Wissenschaftliche Forschungsanwendungen

N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-d7 has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role in cellular processes and its potential as a biomarker for exposure to butadiene.

Medicine: Investigated for its antioxidant and anti-inflammatory properties, which may have therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry

Wirkmechanismus

The mechanism of action of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-d7 involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, it may inhibit inflammatory pathways by reducing the production of pro-inflammatory cytokines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine: The non-deuterated version of the compound.

N-Acetyl-S-(3,4-dihydroxybutyl)-D-cysteine: The D-isomer of the compound.

N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-d3: A partially deuterated version of the compound.

Uniqueness

N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-d7 is unique due to its fully deuterated structure, which makes it particularly useful in studies involving mass spectrometry and other analytical techniques. The deuterium atoms provide a distinct isotopic signature, allowing for precise tracking and quantification in various experimental settings .

Biologische Aktivität

(2R)-2-acetamido-3-(1,1,2,2,3,4,4-heptadeuterio-3,4-dihydroxybutyl)sulfanylpropanoic acid is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

This compound belongs to the class of amino acids and features a sulfanyl group that may contribute to its biological functions. Its molecular formula is .

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. It has been shown to modulate metabolic processes and influence cellular signaling pathways. The presence of the sulfanyl group is significant for its reactivity and potential interactions with biomolecules.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. These properties are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies suggest that (2R)-2-acetamido-3-(1,1,2,2,3,4,4-heptadeuterio-3,4-dihydroxybutyl)sulfanylpropanoic acid may possess anti-inflammatory effects. This could be beneficial in treating conditions characterized by chronic inflammation.

Neuroprotective Properties

Preliminary findings suggest that this compound may have neuroprotective effects. It could potentially protect neuronal cells from damage caused by various stressors.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of related compounds using DPPH radical scavenging assays. Results indicated that compounds with the sulfanyl group showed enhanced radical scavenging activity compared to controls.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Control | 20 |

| Test Compound | 75 |

Study 2: In Vivo Anti-inflammatory Effects

In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound Administered | 50 | 70 |

Q & A

Q. What are the recommended synthetic strategies for preparing (2R)-2-acetamido-3-(1,1,2,2,3,4,4-heptadeuterio-3,4-dihydroxybutyl)sulfanylpropanoic acid, and how can isotopic purity be ensured?

- Methodological Answer : The synthesis involves three critical steps: (1) incorporation of the heptadeuterated dihydroxybutyl moiety via deuterium exchange or deuterated precursor coupling, (2) thioether bond formation between the cysteine derivative and the deuterated fragment, and (3) stereochemical control during acetamide group introduction. To ensure isotopic purity, use deuterated solvents (e.g., D₂O) and deuterium-labeled starting materials. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) with deuterium decoupling are essential for verifying isotopic enrichment (>98% deuterium at specified positions) .

Q. How can researchers validate the stereochemical integrity of the (2R)-configured acetamido group in this compound?

- Methodological Answer : Employ chiral chromatography (e.g., using a Chiralpak® IA column) with a mobile phase of hexane:isopropanol (85:15) and 0.1% trifluoroacetic acid. Compare retention times with non-deuterated enantiomers. Circular dichroism (CD) spectroscopy at 220–250 nm can further confirm the (2R) configuration by matching Cotton effects to known standards .

Q. What analytical techniques are most suitable for characterizing the sulfanylpropanoic acid backbone and its deuterated substituents?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, focusing on the isotopic pattern to distinguish deuterium incorporation. For structural analysis, combine ¹H/¹³C NMR (with deuterium suppression) and ²H NMR to resolve deuterium-specific signals. Infrared (IR) spectroscopy can identify key functional groups (e.g., -SH at ~2550 cm⁻¹, acetamide C=O at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the stability and reactivity of the heptadeuterio-3,4-dihydroxybutyl group under physiological conditions?

- Methodological Answer : Conduct comparative stability studies between deuterated and non-deuterated analogs in phosphate-buffered saline (pH 7.4) at 37°C. Monitor degradation via HPLC-MS over 24–72 hours. Calculate KIEs using Arrhenius plots of reaction rates. Computational modeling (e.g., density functional theory) can predict bond dissociation energies and isotope-specific reaction pathways .

Q. What experimental designs are optimal for studying metabolic interactions of this compound with cytochrome P450 enzymes?

- Methodological Answer : Use human liver microsomes (HLMs) incubated with the compound and NADPH cofactor. Apply LC-MS/MS to quantify metabolites and identify deuterium retention in products. Include control experiments with non-deuterated analogs to assess isotope-specific metabolic shifts. For enzyme kinetics, vary substrate concentrations (0.1–100 µM) and measure Vₘₐₓ/Kₘ ratios .

Q. How can researchers resolve contradictions in reported bioactivity data between deuterated and non-deuterated analogs in cellular assays?

- Methodological Answer : Standardize cell culture conditions (e.g., serum-free media to minimize deuterium exchange) and use isotopic internal standards. Perform dose-response curves (0.1–100 µM) with triplicate technical replicates. Apply multivariate analysis to account for batch effects. If discrepancies persist, validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) .

Experimental Design & Data Analysis

Q. How to design a robust protocol for assessing the environmental fate of this deuterated compound in aquatic systems?

- Methodological Answer : Use a tiered approach: (1) Laboratory-scale biodegradation tests (OECD 301F) with activated sludge, measuring deuterium persistence via isotope-ratio MS. (2) Sediment-water partitioning studies using ¹⁴C-labeled analogs to approximate behavior. (3) Mesocosm experiments to simulate real-world degradation pathways. Normalize data to account for abiotic deuterium exchange .

Q. What strategies mitigate epimerization risks during the synthesis of the (2R)-configured acetamido group?

- Methodological Answer : Optimize reaction pH (maintain pH 6–7 to avoid base-catalyzed racemization) and use low-temperature conditions (<0°C) during coupling steps. Employ chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) to recover desired enantiomers. Monitor epimer content via chiral HPLC with a limit of ≤0.5% .

Cross-Disciplinary Applications

Q. How can computational chemistry enhance the understanding of this compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using X-ray/NMR structures of target proteins (e.g., cysteine proteases). Compare binding poses of deuterated vs. non-deuterated analogs to assess steric/electronic effects. Molecular dynamics simulations (GROMACS) over 100 ns trajectories can evaluate deuterium’s impact on hydrogen bonding and conformational stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.